Erythro-4-methylmethylphenidate
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Overview
Description
Erythro-4-methylmethylphenidate is a synthetic stimulant structurally similar to methylphenidate and other phenidate analogues. It is a novel compound that has emerged in various countries and is known for its stimulating and euphoric effects. This compound is slightly less potent than methylphenidate but exhibits similar pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erythro-4-methylmethylphenidate involves several steps, starting with the preparation of the intermediate compounds. One common method includes the treatment of erythro- and threo-dl-2-(4-methoxyphenyl)-2-(2′-piperidyl)acetamide hydrochloride with potassium hydroxide . The reaction conditions typically involve maintaining the mixture at a specific temperature and pH for several days until the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Erythro-4-methylmethylphenidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Erythro-4-methylmethylphenidate has several scientific research applications:
Mechanism of Action
Erythro-4-methylmethylphenidate primarily acts as a norepinephrine and dopamine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, thereby enhancing neurotransmission . This mechanism is similar to that of methylphenidate, which is widely used in the treatment of ADHD .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A widely prescribed stimulant for ADHD, known for its dopamine and norepinephrine reuptake inhibition.
4-Fluoromethylphenidate: A halogenated derivative with more dopaminergic activity.
Ethylphenidate: An analogue with similar stimulant effects but different pharmacokinetics.
Uniqueness
Erythro-4-methylmethylphenidate is unique due to its specific stereochemistry and slightly lower potency compared to methylphenidate. Its unique structure allows for distinct interactions with neurotransmitter transporters, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
210776-67-3 |
---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl (2R)-2-(4-methylphenyl)-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-11-6-8-12(9-7-11)14(15(17)18-2)13-5-3-4-10-16-13/h6-9,13-14,16H,3-5,10H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
WJZNCJIOIACDBR-ZIAGYGMSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@H]2CCCCN2)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCN2)C(=O)OC |
Origin of Product |
United States |
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